molecular formula C20H23N3O3S B2829384 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1705389-51-0

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2829384
CAS RN: 1705389-51-0
M. Wt: 385.48
InChI Key: TWUHSIZWAHLDSD-UHFFFAOYSA-N
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Description

The compound contains an indole nucleus, which is a versatile heterocyclic system found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are often synthesized for screening different pharmacological activities . The indole nucleus is an important component in drug discovery and organic synthesis.

Scientific Research Applications

Metabolism and Pharmacokinetics Studies

Compounds with complex structures, including indole, thiazole, and oxalamide functionalities, often undergo metabolism studies to understand their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) processes. For example, studies on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identified several significant metabolites in human urine, indicating the importance of understanding metabolic pathways for drug development and therapeutic efficacy (Balani et al., 1995).

Chemoprevention Studies

Retinoids, including synthetic compounds such as N-(4-hydroxyphenyl)retinamide (4-HPR), have been explored for their chemopreventive properties against cancer. The mechanisms of action may include modulation of cell proliferation, differentiation, apoptosis, and immunoenhancing effects. These studies highlight the potential of synthetic compounds in cancer prevention and treatment strategies (Villa et al., 1993).

Neuropharmacological Research

Compounds targeting serotonin receptors, such as 5-HT1A receptor antagonists, are of interest in neuropharmacological research for their potential applications in treating anxiety, depression, and other mood disorders. Understanding the receptor occupancy and pharmacodynamic effects of these compounds in the human brain can inform drug development for neuropsychiatric conditions (Rabiner et al., 2002).

Environmental and Occupational Health Studies

Research on the metabolism and health effects of phthalates, a class of compounds used as plasticizers, demonstrates the broader applications of chemical research in public health. Understanding the exposure levels, metabolism, and potential health effects of these widely used compounds can inform regulatory policies and public health recommendations (Suzuki et al., 2010).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-8,11,17,24H,9-10,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUHSIZWAHLDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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